molecular formula C8H12N2OS B2455997 6-Isopropyl-2-(methylthio)pyrimidin-4-ol CAS No. 864654-95-5

6-Isopropyl-2-(methylthio)pyrimidin-4-ol

Cat. No.: B2455997
CAS No.: 864654-95-5
M. Wt: 184.26
InChI Key: WSBGKEVVRHNGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Isopropyl-2-(methylthio)pyrimidin-4-ol” is a useful research chemical . It has a molecular weight of 184.26 and a molecular formula of C8H12N2OS . The IUPAC name for this compound is "2-methylsulfanyl-4-propan-2-yl-1H-pyrimidin-6-one" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES string: CC(C)C1=CC(=O)NC(=N1)SC . The InChI representation is InChI=1S/C8H12N2OS/c1-5(2)6-4-7(11)10-8(9-6)12-3/h4-5H,1-3H3,(H,9,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrimidines in general have been studied extensively. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 184.26 . It has a complexity of 256 and a topological polar surface area of 66.8 . The compound is canonicalized and has one covalently-bonded unit . It has three hydrogen bond acceptors and one hydrogen bond donor .

Future Directions

The future directions for “6-Isopropyl-2-(methylthio)pyrimidin-4-ol” could involve further exploration of its synthesis methods, chemical reactions, and potential biological applications. As a pyrimidine derivative, it could have potential applications in the medical and pharmaceutical fields .

Properties

IUPAC Name

2-methylsulfanyl-4-propan-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-5(2)6-4-7(11)10-8(9-6)12-3/h4-5H,1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBGKEVVRHNGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.